tert-Butyl (4-aminobutan-2-yl)carbamate

Description

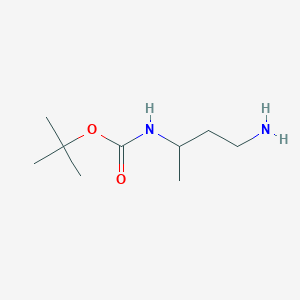

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(4-aminobutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFSNZHLGGAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937757 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170367-69-8 | |

| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Catalysis:when a Suitable Chiral Precursor is Not Available or is Expensive, Asymmetric Catalysis Offers a Powerful Alternative. This Involves Using a Chiral Catalyst to Induce Stereoselectivity in a Reaction That Creates the Chiral Center.

Asymmetric Reduction: A potential route could involve the asymmetric reduction of a keto-precursor, such as tert-butyl (4-oxobutan-2-yl)carbamate. The use of chiral reducing agents or, more efficiently, biocatalysis with enzymes like ketoreductases (KREDs), could achieve high diastereoselectivity and enantioselectivity. nih.gov KREDs are known to catalyze the reduction of ketones to alcohols with excellent stereocontrol under environmentally benign conditions.

Stereocontrolled Alkylation: In other contexts, phase-transfer catalysis (PTC) has been employed to perform alkylation reactions with stereochemical control. google.com A similar strategy could theoretically be applied to a suitable butane (B89635) backbone derivative, where a chiral phase-transfer catalyst directs the approach of an incoming electrophile or nucleophile to create the desired stereocenter.

The table below outlines key strategies for achieving stereochemical control in the synthesis of chiral amines and their derivatives.

| Strategy | Principle | Example Application |

| Chiral Pool Synthesis | Utilizes a readily available enantiopure starting material. | Synthesis from (R)- or (S)-3-aminobutan-1-ol. cymitquimica.com |

| Asymmetric Reduction | A prochiral ketone is reduced to a chiral alcohol/amine using a chiral catalyst or enzyme. | Ketoreductase (KRED) catalyzed reduction of a keto-carbamate precursor. nih.gov |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct a subsequent stereoselective transformation. | Use of Evans auxiliaries for stereoselective alkylation of an enolate derived from a butanoic acid derivative. |

By employing these advanced synthetic transformations, tert-butyl (4-aminobutan-2-yl)carbamate can be produced with high chemical and stereochemical purity, making it a valuable intermediate for further chemical synthesis.

Derivatization and Functionalization of Tert Butyl 4 Aminobutan 2 Yl Carbamate

Reactions at the Free Amine Moiety

The primary amino group of tert-butyl (4-aminobutan-2-yl)carbamate is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

Amidation and Sulfonamidation Reactions

The free amine can readily undergo acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction of (1R,2R)-cyclohexane-1,2-diamine tartrate salt with arylsulfonyl chlorides in the presence of triethylamine (B128534) in dichloromethane (B109758) furnishes the corresponding monosulfonamides. scielo.org.mx

A novel rhodium-catalyzed coupling reaction allows for the direct conversion of N-Boc protected amines with arylboroxines to form secondary benzamides, offering an alternative to the traditional deprotection-condensation sequence. researchgate.net This method is effective for both aliphatic and aromatic amines, accommodating a range of functional groups. researchgate.net

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| (1R,2R)-cyclohexane-1,2-diamine tartrate salt | Arylsulfonyl chloride, NEt3, DCM | Monosulfonamide | scielo.org.mx |

| N-Boc protected amine | Arylboroxine, Rhodium catalyst | Secondary benzamide | researchgate.net |

| Primary amine | Alkoxy carbonyl chloride, Triethylamine | Carbamate (B1207046) | researchgate.net |

Reductive Amination and Alkylation Strategies

Reductive amination provides a powerful method for the introduction of alkyl groups at the primary amine. This two-step, one-pot process typically involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, followed by in-situ reduction with a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. Biocatalytic reductive amination using amine dehydrogenases has also been demonstrated for the synthesis of short chiral alkyl amines. frontiersin.org

Direct alkylation of the amine can also be achieved using alkyl halides. However, this method can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Phase transfer catalysis can be employed to facilitate the alkylation reaction, as demonstrated in the synthesis of (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide using dimethyl sulfate (B86663) as the alkylating agent in the presence of tetrabutylammonium (B224687) bromide and potassium hydroxide. google.com

Conjugation with Biologically Active Molecules

The primary amine of this compound serves as a convenient handle for conjugation to biologically active molecules, such as peptides, drugs, or imaging agents. This is often achieved by forming a stable amide linkage with a carboxylic acid on the target molecule. Such linkers can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other applications requiring the connection of molecular entities. medchemexpress.com The amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls. medchemexpress.com

Modifications of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific, controlled conditions.

Deprotection Mechanisms and Conditions for Boc Group

The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. fishersci.co.uksci-hub.se This is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent or water. fishersci.co.uk The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then be scavenged or fragment to isobutylene. acsgcipr.org

Alternative, non-acidic deprotection methods are valuable when acid-sensitive functional groups are present in the molecule. sci-hub.se Thermal deprotection can be effective, with temperatures ranging from 120°C to 240°C depending on the solvent and substrate. acs.org Additionally, basic conditions using sodium t-butoxide in wet tetrahydrofuran (B95107) have been reported to cleave primary Boc groups, proceeding through a putative isocyanate intermediate. sci-hub.se Lewis acids, such as zinc bromide, can also be used for Boc deprotection. fishersci.co.uk

Table 2: Common Boc Deprotection Conditions

| Reagent(s) | Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | fishersci.co.uk |

| Hydrochloric acid (HCl) | Water, Organic solvent | Room temperature | fishersci.co.uk |

| Heat | Methanol, TFE, THF, Toluene | 120-240 °C | acs.org |

| Sodium t-butoxide, Water | Tetrahydrofuran (THF) | - | sci-hub.se |

| Zinc bromide | Dichloromethane (DCM) | Room temperature | fishersci.co.uk |

Transamidation and Urea (B33335) Formation Reactions

While the Boc group is generally stable, under certain conditions, the carbamate can undergo further reactions. A two-step procedure for the transamidation of 8-aminoquinoline (B160924) amides involves the initial formation of an N-acyl-Boc-carbamate, which is then sufficiently reactive to undergo aminolysis with various amines without the need for a catalyst. acs.orgnih.gov This reactivity is attributed to the electronic distortion of the amide bond in N-acyl-tert-butyl-carbamates. acs.org

A direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines has been developed using lithium tert-butoxide as the sole base. nih.gov This method avoids the use of hazardous reagents and metal catalysts and is believed to proceed through an isocyanate intermediate. nih.gov The formation of ureas from ammonium carbamate can also be catalyzed by a copper(II) complex. nih.gov Furthermore, the reaction of amines with urea in the presence of an alcohol can lead to the formation of carbamates. orgsyn.org

Transformations of the Butane (B89635) Carbon Chain

The chemical modification of the butane backbone of this compound is a key strategy for creating a diverse range of derivatives with tailored properties. These transformations, which include hydroxylation, oxidation, and the introduction of unsaturations, allow for the fine-tuning of the molecule's steric and electronic characteristics, thereby influencing its reactivity and potential applications in chemical synthesis.

Selective Hydroxylation and Oxidation Reactions

The introduction of oxygen-containing functional groups onto the butane chain of this compound leads to the formation of valuable intermediates. While direct selective hydroxylation or oxidation of the parent compound is not extensively detailed, the synthesis and utility of such derivatives are documented, indicating their importance in medicinal chemistry and as building blocks.

The presence of a hydroxyl group, as seen in (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate, introduces a new site for functionalization. bldpharm.com This hydroxyl moiety can undergo a variety of chemical reactions, most notably oxidation, to yield a carbonyl group. bldpharm.com This transformation converts the secondary alcohol into a ketone, providing a reactive handle for subsequent synthetic steps.

The oxidized analogue, (S)-tert-butyl (4-oxobutan-2-yl)carbamate, which features a ketone on the butane chain, is a key derivative. The carbonyl group in this compound is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds, thus expanding the synthetic utility of the original scaffold. The table below summarizes these important hydroxylated and oxidized derivatives.

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-17-3 | C₉H₁₉NO₃ | Hydroxyl group |

| (S)-tert-Butyl (4-oxobutan-2-yl)carbamate | 118173-26-5 | C₉H₁₇NO₃ | Carbonyl group |

Introduction of Unsaturations (e.g., tert-Butyl N-(4-aminobut-2-en-1-yl)carbamate, tert-Butyl N-(4-aminobut-2-yn-1-yl)carbamate)

The introduction of double or triple bonds into the butane backbone significantly alters the molecule's geometry and reactivity. These unsaturated derivatives serve as versatile intermediates in various synthetic pathways.

tert-Butyl N-(4-aminobut-2-en-1-yl)carbamate , the alkene analogue, is a well-documented compound. medchemexpress.com Its synthesis can be achieved through methods such as the reaction of tert-butyl carbamate with 4-aminobut-2-en-1-ol. medchemexpress.com The presence of the carbon-carbon double bond in a conjugated system influences the molecule's electronic properties and provides a site for reactions like Michael additions or cycloadditions. medchemexpress.com This unsaturation reduces the conformational flexibility compared to the saturated parent compound, which can be crucial for specific molecular interactions. medchemexpress.com

The synthesis of tert-butyl N-(4-aminobut-2-yn-1-yl)carbamate , containing an alkyne functionality, is less commonly described in readily available literature. The introduction of a triple bond would provide a rigid, linear element into the molecular structure and a highly reactive group for further transformations, such as "click chemistry" reactions, metal-catalyzed couplings, or reduction to either the corresponding alkene or alkane.

The table below details the key unsaturated derivatives discussed.

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 146394-99-2 | C₉H₁₈N₂O₂ | Alkene (double bond) |

| tert-Butyl N-(4-aminobut-2-yn-1-yl)carbamate | Not specified | C₉H₁₆N₂O₂ | Alkyne (triple bond) |

Analytical Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the molecule's carbon-hydrogen framework.

For tert-Butyl (4-aminobutan-2-yl)carbamate, the ¹H NMR spectrum would exhibit characteristic signals corresponding to each unique proton environment. The nine protons of the tert-butyl group would appear as a distinct singlet, typically in the upfield region of the spectrum. The protons on the butane (B89635) backbone—specifically on the methylene (CH₂) and methine (CH) groups—would present as multiplets due to spin-spin coupling with adjacent protons. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the carbon chain. Protons attached to the nitrogen atoms (the NH of the carbamate (B1207046) and the NH₂ of the primary amine) would appear as broader signals, and their chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by identifying each unique carbon atom in the molecule. The spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the individual carbons of the butan-2-yl chain. The chemical shifts of these carbons are indicative of their electronic environment, confirming the presence of the carbamate functional group and the aliphatic chain.

Together, these NMR techniques allow for an unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (LC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and utilizing soft ionization techniques like electrospray ionization (ESI), provides highly accurate mass measurements.

The monoisotopic mass of this compound (molecular formula C₉H₂₀N₂O₂) is 188.15248 Da. uni.lu In ESI-MS analysis, the compound is typically observed as various adducts. In positive ion mode, the protonated molecule [M+H]⁺ is the most common ion, but adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are also frequently detected. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. uni.lu HRMS allows for the determination of these masses with very high precision, which helps to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) can be used for fragmentation analysis to further confirm the structure. By selecting a precursor ion (such as [M+H]⁺) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene or the entire tert-butoxycarbonyl group.

The table below details the predicted m/z values for various adducts of this compound that can be detected by HRMS. uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 189.15976 |

| [M+Na]⁺ | 211.14170 |

| [M+K]⁺ | 227.11564 |

| [M+NH₄]⁺ | 206.18630 |

| [M-H]⁻ | 187.14520 |

| [M]⁺ | 188.15193 |

This data is based on predicted values for the (S)-enantiomer, tert-butyl n-[(2s)-4-aminobutan-2-yl]carbamate. uni.lu

Chromatographic Techniques for Purity and Separation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of chemical compounds and separating them from impurities. For carbamate compounds, reversed-phase chromatography is a commonly employed technique. nih.gov

A typical HPLC or UPLC method for analyzing this compound would utilize a C18 stationary phase column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate or formic acid, run under gradient elution. nih.gov This setup allows for the efficient separation of the main compound from any starting materials, byproducts, or degradation products. Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govresearchgate.net The purity of the sample is determined by integrating the peak area of the main component relative to the total area of all observed peaks.

Chiral Analysis Methods (e.g., Chiral HPLC, Optical Rotation)

Since this compound possesses a stereocenter at the second carbon of the butane chain, it exists as a pair of enantiomers: (R)- and (S)-tert-Butyl (4-aminobutan-2-yl)carbamate. Distinguishing between and separating these enantiomers requires specialized chiral analysis methods.

Chiral HPLC is the most widely used technique for the enantiomeric separation of chiral compounds. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-Boc protected amines and related compounds, several types of CSPs have proven effective:

Polysaccharide-based CSPs : These are among the most versatile and widely used CSPs. They typically consist of cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. nih.govmdpi.com These phases can separate a broad range of chiral compounds through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions.

Macrocyclic Glycopeptide-based CSPs : CSPs based on antibiotics like teicoplanin or vancomycin are particularly effective for separating chiral molecules containing amine and acid functionalities. sigmaaldrich.com These CSPs are known for their multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com

Optical Rotation is a physical property of chiral substances that causes them to rotate the plane of polarized light. Each enantiomer of a chiral compound will rotate the light by an equal magnitude but in opposite directions. An optical polarimeter is used to measure this rotation, which is reported as the specific rotation. This technique can confirm the enantiopurity of a sample if the specific rotation of the pure enantiomer is known.

Applications of Tert Butyl 4 Aminobutan 2 Yl Carbamate in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of two amine functionalities with differential protection within one molecule makes tert-butyl (4-aminobutan-2-yl)carbamate an important precursor in the synthesis of pharmaceutically active compounds. The tert-butyloxycarbonyl (Boc) group provides robust protection for one amine under various reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for sequential and site-selective chemical modifications.

While direct synthesis of major APIs from this compound is not extensively documented in publicly available literature, the utility of structurally related Boc-protected diamines is well-established for creating key intermediates for several drugs. This highlights the important role this class of compounds plays in pharmaceutical synthesis. For instance, various carbamate (B1207046) derivatives serve as crucial intermediates in the production of drugs for a wide range of conditions, from cancer to epilepsy. atlantis-press.comresearchgate.netgoogle.com

A case in point is the synthesis of Omisertinib (AZD9291), a third-generation EGFR inhibitor used in cancer therapy; a key intermediate in its synthesis is tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. atlantis-press.comresearchgate.net Similarly, a complex tert-butyl carbamate derivative is a highly important intermediate in the synthesis of the anticoagulant Edoxaban. google.com Another example is the use of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester to synthesize Lacosamide, a drug for treating epilepsy and neuropathic pain. google.com Furthermore, a series of synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have shown potential as anti-inflammatory agents. nih.gov

Table 1: Examples of Structurally Related Carbamate Intermediates in API Synthesis

| Drug Name | Therapeutic Area | Role of Carbamate Intermediate | Citation(s) |

|---|---|---|---|

| Omisertinib (AZD9291) | Oncology | Key intermediate for the final drug structure. | atlantis-press.com, researchgate.net |

| Edoxaban | Anticoagulant | Important intermediate in the synthesis pathway. | google.com |

| Lacosamide | Antiepileptic | Precursor for a key synthetic intermediate. | google.com |

| Anti-inflammatory Agents | Inflammation | Carbamate derivatives themselves are the active compounds. | nih.gov |

The defined stereochemistry and functional group arrangement of this compound make it an ideal starting point for constructing complex molecular frameworks. The chiral versions, (R)- and (S)-tert-butyl (4-aminobutan-2-yl)carbamate, are particularly valuable as chiral building blocks in asymmetric synthesis. bldpharm.com

This utility is demonstrated in the development of novel inhibitors for therapeutic targets like beta-secretase (BACE1), which is implicated in Alzheimer's disease. While not using the exact title compound, the synthesis of potent BACE1 inhibitors involves similar Boc-protected amino alcohol and diamine structures, such as tert-butyl (2S,3R)-4-((5-(2-fluoropropan-2-yl)pyridin-3-yl)methylamino)-3-hydroxy-1-phenylbutan-2-ylcarbamate, which are incorporated into the larger, intricate final molecule. google.com

Another example of a related compound's application is in the synthesis of carbocyclic nucleoside analogues. A structurally similar building block, tert-butyl [(1S, 4R)-4-hydroxymethyl)cyclopent-2-en-1-yl]carbamate, is a precursor in the synthesis of an isomer of a key raw material for Abacavir, an antiviral drug. ijcpa.in This process underscores how Boc-protected chiral amines are used to create the specific stereochemistry required for biological activity in complex molecules.

Utilization in Peptide and Peptidomimetic Chemistry

The structure of this compound, essentially a protected diamine, allows for its incorporation into peptide chains to generate modified peptides or to serve as a scaffold for peptidomimetics, which mimic the structure and function of natural peptides.

The Boc protecting group is well-suited for use in solid-phase peptide synthesis (SPPS) due to its stability under the basic conditions used for Fmoc-deprotection and its lability to acids. ijcpa.in A diamine building block like this compound can be incorporated into a peptide sequence on a solid support. After its attachment, the Boc group can be removed, and the newly freed amine can be used to extend the peptide chain or to introduce branching or cyclization, thereby creating complex peptide architectures.

Incorporating a unit like this compound into a peptide backbone introduces a modification that can alter the peptide's conformational properties, stability against enzymatic degradation, and biological activity. By replacing a standard amino acid residue, this diamine can act as a surrogate for a dipeptide unit, changing the spacing and orientation of side chains. This is a common strategy in the design of peptidomimetics to enhance therapeutic properties. The use of related carbamate derivatives in preparing polypeptide and quinoline (B57606) derivatives has been reported, indicating the potential of this chemical class in creating peptide-like structures. google.com

Contributions to Asymmetric Catalysis and Chiral Ligand Synthesis

The chiral enantiomers of this compound are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. bldpharm.com Chiral 1,2-diamines are a cornerstone of coordination chemistry and are widely used to create catalysts for reactions that must produce a single enantiomer of the desired product.

After deprotection of the Boc group, the resulting chiral diamine can coordinate with various transition metals (e.g., ruthenium, rhodium, iridium, copper) to form a chiral catalyst complex. The stereochemistry of the diamine backbone creates a chiral environment around the metal center, which can direct an incoming substrate to react in a specific orientation, leading to high enantioselectivity.

While specific ligands derived directly from this compound are not detailed in the searched literature, the well-established use of chiral amino alcohols and diamines as ligands allows for a clear projection of their potential applications. researchgate.net Ligands based on this scaffold would be suitable for a range of important asymmetric transformations.

Table 2: Potential Asymmetric Reactions Catalyzed by Ligands Derived from Chiral (4-aminobutan-2-yl)diamine

| Asymmetric Reaction | Typical Metal Center | Role of Chiral Diamine Ligand | Citation(s) for Principle |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Forms a chiral complex that selectively reduces one face of a prochiral ketone or olefin. | researchgate.net |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Facilitates the stereoselective transfer of hydrogen from a source like isopropanol (B130326) or formic acid to a substrate. | researchgate.net |

| Asymmetric Alkylation | Zinc, Copper | In the presence of organometallic reagents, directs the enantioselective addition of an alkyl group to an aldehyde. | researchgate.net |

Development of Chiral Auxiliaries and Reagents

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The inherent chirality of the auxiliary guides the approach of reagents to one face of the substrate, leading to the preferential formation of one stereoisomer. While direct research on this compound as a chiral auxiliary is not extensively documented, its structural motifs are present in well-established auxiliaries.

For instance, amides derived from chiral diamines are known to be effective chiral auxiliaries in asymmetric alkylation reactions. The concept is that after N-acylation of the secondary amine of a deprotected derivative of this compound, the resulting amide could be utilized in diastereoselective enolate alkylations. The stereochemical outcome of such reactions is often dictated by the conformational rigidity of the intermediate, which is influenced by the chiral center of the auxiliary.

A general representation of this application is the diastereoselective alkylation of an amide derived from a chiral auxiliary. The process typically involves the formation of a lithium enolate, followed by alkylation with an electrophile. The stereoselectivity is achieved due to the steric hindrance imposed by the chiral auxiliary, which directs the electrophile to a specific face of the enolate.

| Step | Description | Key Parameters |

| 1 | Acylation of the chiral diamine | Formation of an amide bond with a carboxylic acid derivative. |

| 2 | Enolate formation | Deprotonation of the α-carbon using a strong base (e.g., LDA). |

| 3 | Alkylation | Reaction of the enolate with an alkyl halide. |

| 4 | Auxiliary removal | Hydrolysis of the amide bond to yield the chiral carboxylic acid. |

Ligand Scaffolds for Enantioselective Reactions

Chiral ligands are crucial components in transition metal-catalyzed enantioselective reactions. The coordination of a chiral ligand to a metal center creates a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the formation of an enantioenriched product. Chiral 1,2- and 1,3-diamines are privileged scaffolds for the synthesis of such ligands. nih.gov

Upon deprotection of the Boc group, this compound provides a chiral 1,3-diamine skeleton. This diamine can be further functionalized, for example, by N-alkylation or N-arylation, to generate a variety of bidentate ligands. These ligands can then be complexed with transition metals such as ruthenium, rhodium, or iridium to form catalysts for a range of enantioselective transformations, including asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

The effectiveness of such ligands is often dependent on the conformational rigidity of the resulting metal complex and the electronic properties of the substituents on the nitrogen atoms. The stereogenic center in the backbone of the ligand, originating from the this compound, plays a critical role in inducing asymmetry in the catalytic process.

| Reaction Type | Metal Catalyst | Potential Ligand from this compound |

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Bidentate phosphine-diamine ligands |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Bidentate N-sulfonylated diamine ligands |

| Asymmetric C-C Coupling | Palladium, Copper | Bidentate nitrogen-based ligands |

Applications in Materials Science and Polymer Chemistry

The presence of two reactive amine functionalities (one after deprotection) makes this compound a promising candidate for the synthesis of novel polymers and functional materials.

Monomer and Polymer Precursor Synthesis

Polyamides and polyureas are important classes of polymers with a wide range of applications. The synthesis of these polymers often involves the condensation of diamines with dicarboxylic acids (or their derivatives) or diisocyanates, respectively. The use of a chiral diamine monomer, such as a deprotected form of this compound, can lead to the formation of chiral polymers.

These chiral polymers can exhibit unique properties, such as the ability to recognize and separate enantiomers, making them valuable for applications in chiral chromatography and sensing. The stereoregularity of the polymer chain, imparted by the chiral monomer, can also influence its macroscopic properties, including its thermal behavior and mechanical strength.

The polymerization process would typically involve the reaction of the diamine with a suitable comonomer in a step-growth polymerization. The choice of the comonomer would determine the type of polymer formed (e.g., polyamide, polyurea) and its final properties.

| Polymer Type | Comonomer | Potential Properties |

| Polyamide | Diacyl chloride, Dicarboxylic acid | Chirality, thermal stability |

| Polyurea | Diisocyanate | Chirality, elastomeric properties |

| Polyurethane | Diisocyanate and a diol | Chirality, tunable mechanical properties |

Functional Materials Development

Beyond polymer synthesis, the unique structure of this compound can be leveraged for the development of other functional materials. For example, it can be used as a building block for the synthesis of chiral metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, and the incorporation of chiral building blocks can lead to the formation of homochiral MOFs with applications in enantioselective separation and catalysis.

Furthermore, the primary amine group can be used to graft the molecule onto the surface of various materials, such as silica (B1680970) or nanoparticles, to create functionalized surfaces. These modified materials could find use as chiral stationary phases in chromatography or as heterogeneous catalysts. The Boc-protected amine provides a latent reactive site that can be deprotected and further functionalized in a subsequent step, allowing for the creation of complex surface architectures.

The development of such materials relies on the controlled chemical modification of the this compound molecule and its subsequent integration into larger structures. The properties of the final material are a direct consequence of the molecular design of the building block and the method of assembly.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms, calculate thermodynamic properties, and predict spectroscopic data.

Detailed mechanistic studies on the formation of carbamates, the core functional group in tert-butyl (4-aminobutan-2-yl)carbamate, have been performed using DFT calculations. One of the common synthetic routes to carbamates involves the reaction of amines with carbon dioxide (CO₂). DFT studies have been instrumental in understanding the role of catalysts and bases in this transformation. rsc.orgrsc.org

For instance, research into the carboxylation of amines in the presence of superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) has shown through computational analysis that the reaction does not proceed through a direct transfer from a zwitterionic TMG-CO₂ adduct. rsc.org Instead, DFT calculations revealed a concerted mechanism where the TMG base deprotonates the amine as it attacks a free CO₂ molecule. rsc.org This insight is crucial for optimizing reaction conditions and designing more efficient synthetic strategies for carbamates. rsc.orgrsc.org

Table 1: Key Parameters from DFT Studies on Carbamate (B1207046) Formation

| Parameter | Description | Typical Findings from DFT on Carbamate Synthesis |

|---|---|---|

| Transition State (TS) Energy | The energy barrier that must be overcome for a reaction to occur. | Identifies the rate-determining step of the reaction. |

| Intermediate Stability | The relative energy of transient species formed during the reaction. | Helps in understanding the reaction mechanism and potential side reactions. |

| Reaction Energy (ΔE) | The overall energy change from reactants to products. | Indicates whether the reaction is exothermic or endothermic. |

| Mulliken Charge Distribution | The partial charge distribution on each atom in a molecule. | Provides insights into the reactivity of different sites within the molecule. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Relates to the chemical reactivity and electronic excitation properties of the molecule. researchgate.net |

While specific DFT studies on the reaction pathway for this compound are not widely published, the general principles derived from studies on similar carbamate syntheses are directly applicable.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system's evolution over time, MD can provide detailed information about the conformational landscape of a molecule, which is crucial for understanding its biological activity and physical properties.

For a flexible molecule like this compound, which contains several rotatable bonds, numerous conformations are possible. MD simulations can explore this conformational space by solving Newton's equations of motion for the system.

The simulation process typically involves:

Initialization: Assigning initial positions and velocities to all atoms in the system.

Force Field Application: Using a force field (a set of empirical potential energy functions) to calculate the forces acting on each atom.

Integration: Integrating the equations of motion to update the positions and velocities of the atoms over a small time step.

Trajectory Analysis: Repeating the process for millions of steps to generate a trajectory that describes how the molecule's conformation changes over time.

From the resulting trajectory, various properties can be analyzed, such as root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and clustering algorithms to group similar conformations.

Table 2: Applications of MD Simulations in Conformational Analysis

| Analysis Type | Information Gained | Relevance to this compound |

|---|---|---|

| RMSD Analysis | Tracks the overall structural changes of the molecule over time relative to a reference structure. | Can determine if the molecule adopts a stable conformation or samples a wide range of shapes. |

| RMSF Analysis | Measures the fluctuation of individual atoms or residues around their average positions. | Can identify which parts of the molecule, such as the aminobutane chain or the tert-butyl group, are more flexible. |

| Radius of Gyration (Rg) | Provides a measure of the molecule's compactness. | Changes in Rg can indicate conformational transitions, such as folding or unfolding. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent. | Important for understanding interactions with the surrounding environment, such as water or a receptor binding pocket. |

Docking Studies for Ligand-Receptor Interactions (if applicable to derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

While this compound itself may not have a specific, well-characterized receptor target, its derivatives are often designed to interact with biological targets. For instance, carbamate derivatives have been extensively studied as inhibitors of enzymes like butyrylcholinesterase (BuChE), which is a therapeutic target for Alzheimer's disease. researchgate.net

In a typical docking study, a 3D model of the receptor's binding site is used. The ligand is then placed in the binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Table 3: Key Outputs of Molecular Docking Studies

| Output | Description | Example Application for a Derivative |

|---|---|---|

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Shows how a derivative of this compound might fit into the active site of BuChE. |

| Binding Affinity (Score) | A numerical score that estimates the strength of the ligand-receptor interaction. | Used to rank different derivatives and prioritize those with the highest predicted affinity for synthesis and testing. |

| Interaction Analysis | Identification of specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and receptor residues. | Can reveal that the carbamate group forms a crucial hydrogen bond with a key amino acid in the active site, explaining its inhibitory activity. |

Findings from docking studies can guide the rational design of new derivatives with improved potency and selectivity. For example, if a docking study reveals an unoccupied pocket in the binding site, a derivative of this compound could be designed with an additional functional group to fill that pocket and increase binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (known as molecular descriptors) that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, a QSAR study could be conducted to understand what structural modifications would lead to an increase or decrease in a particular biological effect.

The general workflow of a QSAR study is as follows:

Data Set Collection: A set of compounds with known chemical structures and measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., LogP, molecular weight, dipole moment, topological indices) are calculated for each compound. researchgate.netnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.net

A study on carbamate derivatives as BuChE inhibitors successfully developed a QSAR model that identified key molecular descriptors influencing their inhibitory activity. researchgate.net These included the octanol-water partition coefficient (LogP), the energy of the highest occupied molecular orbital (EHOMO), total energy (ET), and dipole moment (µ). researchgate.net

Table 4: Example of Descriptors Used in QSAR Models for Carbamate Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | EHOMO, ELUMO, Dipole Moment (µ) | Describes the electronic properties and charge distribution of the molecule. researchgate.net |

| Hydrophobic | LogP | Represents the hydrophobicity of the molecule, which influences its ability to cross cell membranes. researchgate.net |

| Steric/Topological | Molecular Weight, Shape Indices | Describes the size, shape, and branching of the molecule. |

| Thermodynamic | Total Energy (ET) | Relates to the overall stability of the molecule's conformation. researchgate.net |

Such QSAR models are valuable tools in medicinal chemistry for prioritizing which derivatives of a lead compound, like this compound, should be synthesized and tested, thereby saving time and resources.

Future Directions and Emerging Research Areas

Sustainable Synthesis of tert-Butyl (4-aminobutan-2-yl)carbamate

The push towards greener manufacturing processes is a major theme in modern chemistry. This is reflected in the ongoing research into more sustainable methods for synthesizing this compound, a compound often used as an intermediate in the production of more complex molecules.

Green Chemistry Approaches and Solvent-Free Reactions

A significant area of development is the adoption of green chemistry principles to minimize environmental impact. mdpi.com This includes the use of less hazardous reagents and the design of solvent-free reaction conditions. Traditional methods for creating carbamates, the chemical family to which this compound belongs, have often relied on toxic materials like phosgene. researchgate.net

Recent breakthroughs are moving away from these hazardous substances. For instance, new methods are being developed for the direct conversion of Boc-protected amines into carbamates. nih.gov One such approach utilizes tert-butoxide lithium as a base, which avoids the need for toxic reagents and metal catalysts. nih.gov Research is also exploring the use of carbon dioxide, a readily available and non-toxic C1 source, as a starting material for carbamate (B1207046) synthesis. psu.edursc.org These methods align with the principles of green chemistry by reducing waste and improving safety. psu.edu

Solvent-free reactions represent another frontier in the sustainable synthesis of carbamates. These reactions, sometimes conducted under microwave irradiation or through mechanochemical means, can reduce the environmental footprint of chemical production by eliminating the need for large volumes of organic solvents.

Catalytic and Biocatalytic Synthesis

The development of advanced catalysts is a cornerstone of modern chemical synthesis. In the context of this compound, research is focused on both chemical and biological catalysts to improve efficiency and selectivity.

Catalytic approaches often aim to lower the energy barrier of a reaction, allowing it to proceed under milder conditions. For example, basic catalysts have been shown to be effective in converting amines and alcohols into carbamates in the presence of carbon dioxide. rsc.org Another innovative method involves the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate alkylation reactions in the synthesis of carbamate derivatives. google.com

Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly specific and environmentally friendly alternative to traditional chemical methods. While specific applications of biocatalysis for the direct synthesis of this compound are still an emerging area, the broader field of enzyme-catalyzed reactions for amine and carbamate synthesis is rapidly advancing. The inherent stereoselectivity of enzymes is particularly advantageous for producing chiral molecules like the (S)- or (R)-enantiomers of this compound.

Novel Derivatization Strategies and Reactivity Profiles

The versatility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The primary amine and the Boc-protected secondary amine offer multiple sites for chemical modification.

Future research will likely focus on developing novel strategies to selectively derivatize this molecule, creating a diverse library of compounds with unique properties. For example, the primary amine can be readily acylated, alkylated, or used in the formation of Schiff bases, while the Boc-protecting group can be removed under acidic conditions to reveal the secondary amine for further functionalization.

Understanding the reactivity profile of these derivatives is crucial for their application in various fields. For instance, the carbamate group itself can participate in interactions with biological targets, such as enzymes. The development of new derivatization techniques will expand the range of molecular architectures that can be accessed from this starting material.

Expansion into New Application Domains (e.g., diagnostics, agrochemicals)

While this compound and its derivatives have established roles in pharmaceutical synthesis, researchers are actively exploring their potential in other areas. nih.gov

Diagnostics: The ability to attach fluorescent tags or other reporter molecules to the amine groups of this compound could lead to the development of novel diagnostic probes. These probes could be designed to bind to specific biomarkers, allowing for the visualization and detection of disease states.

Agrochemicals: Carbamates are a well-known class of compounds with applications as herbicides, insecticides, and fungicides. nih.gov By modifying the structure of this compound, it may be possible to develop new agrochemicals with improved efficacy and reduced environmental impact. The modular nature of its synthesis would allow for the systematic variation of its structure to optimize for specific biological activities.

Advanced Mechanistic Investigations of Stereochemical Control

For many applications, particularly in pharmaceuticals, the specific stereochemistry of a molecule is critical to its function. The (S) and (R) enantiomers of this compound can exhibit different biological activities. Therefore, controlling the stereochemical outcome of its synthesis is of paramount importance.

Future research will employ advanced analytical and computational techniques to gain a deeper understanding of the mechanisms that govern stereochemical control in reactions involving this compound. This includes detailed studies of transition states, catalyst-substrate interactions, and the role of reaction conditions in influencing the enantiomeric excess of the product.

By elucidating these mechanisms, chemists can design more efficient and highly selective synthetic routes to the desired stereoisomer, which is crucial for the development of chiral drugs and other specialized chemical products.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (4-aminobutan-2-yl)carbamate in laboratory settings?

The compound is typically synthesized via carbamate protection of a primary amine. A common method involves reacting 4-aminobutan-2-ol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Reaction monitoring via TLC or HPLC is critical to confirm completion. Post-synthesis, purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Key Steps :

Q. How should researchers safely handle this compound in the lab?

The compound has GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Recommended precautions include:

Q. What spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- / : Identify tert-butyl (δ 28–30 ppm for ) and carbamate carbonyl (δ 155–160 ppm).

- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm).

- Mass Spectrometry : Validate molecular ion peak (m/z 188.27 for [M+H]) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Variations in melting points (e.g., 103–106°C in related carbamates) may arise from polymorphic forms or impurities. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Recrystallize using solvents of varying polarity (e.g., ethanol vs. hexane).

- Cross-validate purity via HPLC (≥95% area) and elemental analysis .

Q. What strategies optimize stereochemical control during synthesis of carbamate derivatives?

For enantiomerically pure analogs (e.g., in intermediates for CCR2 antagonists):

- Use chiral catalysts (e.g., Sharpless epoxidation conditions).

- Monitor enantiomeric excess via chiral HPLC or polarimetry.

- Employ iodolactamization or asymmetric hydrogenation for rigid cyclic intermediates .

Q. How can computational modeling aid in predicting reactivity or stability?

- DFT Calculations : Model Boc group stability under acidic/basic conditions.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents.

- Docking Studies : Predict interactions in drug intermediates (e.g., with enzyme active sites) .

Q. What advanced crystallographic methods validate structural ambiguities?

- X-ray Crystallography : Use SHELX for refinement (SHELXL for small molecules, SHELXE for experimental phasing).

- ORTEP-3 : Generate thermal ellipsoid plots to assess bond angles/rotational disorder.

- Address twinning or low-resolution data via SHELXPRO pipelines .

Key Notes

- Methodological Focus : Emphasis on troubleshooting (e.g., crystallization, stereochemistry) over definitions.

- Advanced Tools : SHELX, ORTEP, and DFT referenced for structural and predictive analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.